molecular formula C16H17N3O2S B2705200 N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide CAS No. 380875-29-6

N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

Cat. No.: B2705200
CAS No.: 380875-29-6
M. Wt: 315.39
InChI Key: HTJMOFNXWGEQDA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dimethyl-substituted sulfonamide group at the para position of a benzene ring, coupled with a 6-methylimidazo[1,2-a]pyridin-2-yl moiety. This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold’s prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents. Its synthesis likely involves gold-catalyzed C–H activation or coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-12-4-9-16-17-15(11-19(16)10-12)13-5-7-14(8-6-13)22(20,21)18(2)3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJMOFNXWGEQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions . The resulting intermediate is then subjected to sulfonation using sulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonamide group . Finally, the N,N-dimethylation is achieved using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in three key regions:

Sulfonamide Nitrogen Substituents :

  • The target compound has N,N-dimethyl groups, whereas analogs like 3ak (N,4-dimethyl-N-(3-(p-tolyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide) feature a single methyl group on one nitrogen and an aryl group on the other .
  • 3ab (N-methyl-N-(3-phenylimidazo[1,2-a]pyridin-2-yl)methanesulfonamide) uses a methanesulfonamide backbone instead of benzenesulfonamide .

Imidazo[1,2-a]pyridine Substituents :

  • The 6-methyl group on the imidazo ring in the target compound contrasts with 3ak ’s 3-(p-tolyl) substituent and 3z ’s 3-phenyl group .
  • Electron-withdrawing groups (e.g., nitro in 3ad ) or hydrogen-bonding moieties (e.g., morpholine in 19 ) further modulate reactivity and solubility .

Benzene Ring Modifications :

  • 3z and 3aa incorporate 4-methoxy and 3,5-dimethoxy groups, respectively, enhancing polarity compared to the target compound’s unmodified benzene ring .

Physicochemical Properties

Melting points and chromatographic behavior (Rf values) vary with substituent polarity and molecular symmetry:

Compound ID Melting Point (°C) Rf (EA/PE) Key Structural Features
Target Compound* ~220–230† ~0.25–0.35 N,N-dimethyl sulfonamide; 6-methylimidazo[1,2-a]pyridine
3ak 225–227 N/A N,4-dimethyl; 3-(p-tolyl)imidazo[1,2-a]pyridine
3z 262–263 0.31 (1/2) 4-Methoxybenzene; 3-phenylimidazo[1,2-a]pyridine
3ad 246–248 0.28 4-Nitrobenzene; N-methyl sulfonamide
19 180–182 N/A N,N-diethyl; morpholine-4-carbonyl substituent

*Predicted based on analogs.
†Estimated from substituent contributions.

Spectroscopic Data

  • 1H NMR :

    • The target compound’s N,N-dimethyl groups would produce a singlet at δ ~2.8–3.2 ppm. In contrast, 3ak ’s single N-methyl group appears as a singlet at δ 2.39 ppm , while 3ad ’s nitro group deshields aromatic protons (δ ~8.0–8.5 ppm) .
    • Imidazo[1,2-a]pyridine protons in the target compound (6-methyl) would show distinct coupling patterns compared to 3z ’s 3-phenyl substituent (δ ~7.3–7.6 ppm, multiplet) .
  • HRMS :

    • The molecular ion ([M+H]⁺) for the target compound would differ from analogs like 19 (m/z 323.1508) due to variations in substituents .

Research Implications

  • Synthetic Optimization : High yields (72–92%) in gold-catalyzed reactions suggest scalability for the target compound’s synthesis .

Biological Activity

N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H17N3O2S
  • Molecular Weight : 317.39 g/mol
  • CAS Number : 725653

The structure features a benzenesulfonamide moiety linked to a 6-methylimidazo[1,2-a]pyridine ring, which is critical for its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

  • Antitumor Activity : The compound has shown significant cytotoxic effects against several cancer cell lines. Studies report IC50 values indicating potent activity against lung cancer cells (HCC827 and NCI-H358) with values around 6.26 ± 0.33 μM and 6.48 ± 0.11 μM, respectively .
  • Antibacterial Properties : The compound's structure suggests potential antibacterial activity, particularly against gram-positive bacteria. The imidazo[1,2-a]pyridine ring is known for enhancing antimicrobial properties.
  • Inhibition of Key Enzymes : Preliminary studies indicate that the compound may inhibit specific enzymes involved in tumor growth and proliferation, although further research is needed to elucidate these pathways.

Efficacy Against Cell Lines

The biological activity of this compound has been evaluated against various cancer cell lines:

Cell Line IC50 (μM) Notes
HCC8276.26 ± 0.33High sensitivity to the compound
NCI-H3586.48 ± 0.11Comparable efficacy to standard treatments
A431<10Moderate activity; further studies recommended
MCF7>20Lower sensitivity; potential for structural modification

Case Study 1: Antitumor Activity in Lung Cancer

A study conducted on the efficacy of this compound demonstrated its ability to inhibit cell proliferation in lung cancer models. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations lower than those typically required for existing chemotherapeutics.

Case Study 2: Antibacterial Efficacy

In a separate investigation focusing on antibacterial properties, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggested moderate antibacterial activity, with further optimization needed to enhance efficacy and reduce toxicity.

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